3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide
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Overview
Description
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is a heterocyclic compound that contains a triazole ring and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under controlled conditions. One common method involves the use of ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with other reagents to form the desired thietane ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.
Scientific Research Applications
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring structure and has similar chemical reactivity.
Uniqueness
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)amino)thietane 1,1-dioxide is unique due to the presence of both a triazole and a thietane ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c1-11-5-9-10-7(11)2-8-6-3-14(12,13)4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
KRGGOKYTEAOPJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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